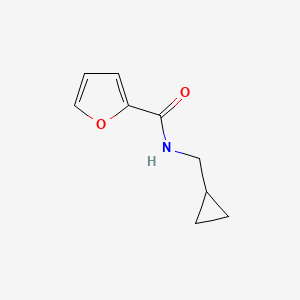

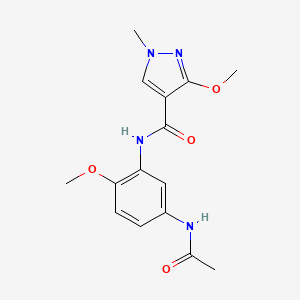

![molecular formula C18H20N2OS B3006546 1-[2-(1-乙基苯并咪唑-2-硫代)乙氧基]-2-甲苯 CAS No. 920118-83-8](/img/structure/B3006546.png)

1-[2-(1-乙基苯并咪唑-2-硫代)乙氧基]-2-甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in various fields, including agriculture and medicine. The compound is structurally related to other benzimidazole derivatives that have been studied for their potential uses in inhibiting certain biological processes or pests.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various substitutions at specific positions on the ring to achieve the desired properties. In the case of the compound "1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene," the synthesis would likely involve the introduction of an ethyl group and a thioether linkage. Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized for testing against various pests and for studying their biological activities .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a planar benzimidazole moiety, which can be substituted with various functional groups. In the case of the related compounds studied, the presence of alkyl groups such as methyl and ethyl has been shown to affect the molecular geometry and electronic distribution within the molecule. For example, the presence of an ethyl group can influence the planarity of the benzimidazole ring and the conjugation of the central double bond with the nitrogen-containing rings .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the rings. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. For instance, the introduction of a nitro group on the benzene nucleus was found to be necessary for high contact activity against pests, while the presence of a thiolomethylcarbonyl group suppressed this activity . The chemical behavior of "1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene" would likely be influenced by the ethoxy and thioether groups, as well as the methyl substitution on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The planarity of the benzimidazole and benzimidazolium moieties, as well as the bond lengths within the molecule, can affect properties such as solubility, melting point, and reactivity. The presence of hydrogen bonding, pi-pi interactions, and C-H...pi overlap can also influence the compound's crystalline structure and stability . The inhibitory effect of 2-ethyl-5-methylbenzimidazole on heme synthesis suggests that the substitution pattern on the benzimidazole ring can significantly impact the biological activity of these compounds .

科学研究应用

合成和化学性质

- 该化合物已被研究用于合成强效镇痛药,如依托尼他曾,突出了其在药物成瘾研究中的相关性,通过改进合成方法(Carroll & Coleman, 1975).

- 它也是用于创建高度灵敏的芳香醛荧光试剂的关键反应物,证明了其在分析化学中的实用性(Chao 等,1988).

抗菌筛选

- 包含 2-甲基苯并咪唑的苯并咪唑衍生物对革兰氏阳性菌、阴性菌和酵母菌表现出显着的抗菌活性,表明在开发新的抗菌剂方面具有潜力(Fahmy 等,2001).

催化

- 噻唑-腙配体的钼(VI)配合物已被封装在沸石 Y 中,用于醇和烃的氧化中高效且可重复使用的催化。这展示了苯并咪唑衍生物在增强催化剂稳定性和可重复使用性方面的潜力(Ghorbanloo & Alamooti, 2017).

环境降解

- 噻脲苯杀菌剂降解为苯并咪唑衍生物的过程已在小鼠和绵羊中进行了研究,有助于我们了解类似化合物的环境和生物降解过程(Douch, 1974).

属性

IUPAC Name |

1-ethyl-2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-3-20-16-10-6-5-9-15(16)19-18(20)22-13-12-21-17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGGUYHNOUNKAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

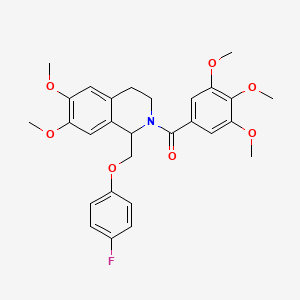

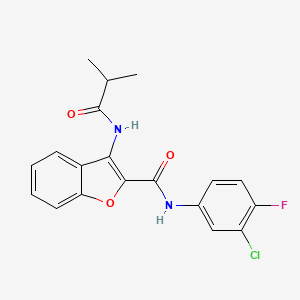

![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)

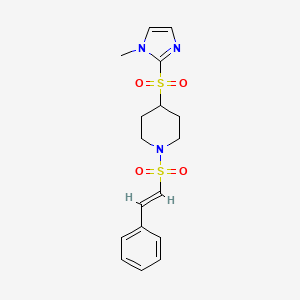

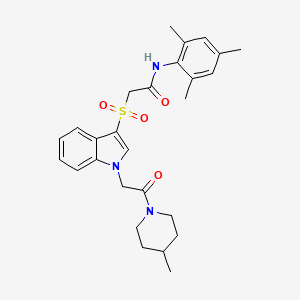

![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)

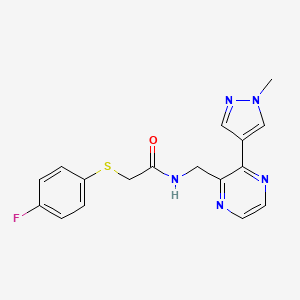

![(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B3006471.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3006473.png)

![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3006475.png)

![4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3006482.png)

![N-(tert-butyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3006483.png)